molecular formula C24H33N5 B3292746 N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine CAS No. 880360-99-6

N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine

Cat. No.: B3292746
CAS No.: 880360-99-6
M. Wt: 391.6 g/mol
InChI Key: KSAZPVVGGUFCHR-UHFFFAOYSA-N
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Description

N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research, primarily investigated for its potential as a serotonergic agent. Its molecular structure, which incorporates indole and pyrazole moieties linked by a cyclopropanamine group, is characteristic of ligands designed to target serotonin receptors, particularly the 5-HT2A subtype [https://pubchem.ncbi.nlm.nih.gov/]. Compounds with this structural motif are often studied for their role in modulating serotonin signaling pathways, which are critical in regulating mood, perception, and cognition. Researchers utilize this chemical as a key reference standard or as a starting point for structure-activity relationship (SAR) studies to develop novel neuropharmacological tools. Its precise mechanism of action and binding affinity profile are subjects of ongoing investigation, making it a valuable compound for in vitro binding assays, functional activity screens, and the design of more selective receptor agonists or antagonists. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[2-(pyrrolidin-1-ylmethyl)-1H-indol-5-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5/c1-17-23(18(2)27(3)26-17)16-29(22-7-8-22)14-19-6-9-24-20(12-19)13-21(25-24)15-28-10-4-5-11-28/h6,9,12-13,22,25H,4-5,7-8,10-11,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAZPVVGGUFCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(CC2=CC3=C(C=C2)NC(=C3)CN4CCCC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Pyrrolidinyl group : Contributes to the compound's interaction with biological targets.
  • Indole moiety : Known for its role in various biological activities.
  • Trimethylpyrazole : Imparts unique pharmacological properties.

Molecular Formula

The molecular formula of this compound is C19H26N4C_{19}H_{26}N_4, with a molecular weight of approximately 338.44 g/mol.

Pharmacological Profile

Research indicates that compounds containing indole and pyrazole moieties often exhibit a range of biological activities, including:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have reported that certain pyrazole-based compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
  • Inhibition of Kinases : Some studies suggest that the compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of Neurotransmitter Systems : Given the presence of the pyrrolidine group, there may be implications for neuropharmacological effects, potentially influencing serotonin or dopamine pathways.

Study 1: Anticancer Activity

A study conducted by Selvam et al. (2014) synthesized a series of pyrazole derivatives and tested their anticancer activity. The results indicated that certain derivatives exhibited IC50 values below 10 µM against human breast cancer cells . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Study 2: Anti-inflammatory Properties

Research by Chovatia et al. (2018) evaluated the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced rat paw edema model. The most potent compounds showed up to 80% inhibition of edema formation compared to control groups .

Study 3: Neuroprotective Effects

A recent investigation into MAP4K inhibitors revealed that modifications to the pyrazole structure could enhance neuroprotective effects against motor neuron degeneration. This suggests potential applications for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against breast cancer
Anti-inflammatoryInhibition of TNF-α and IL-6
NeuroprotectiveProtection against motor neuron loss

Table 2: Comparative Analysis of Similar Compounds

Compound NameIC50 (µM)Activity Type
N-(pyrrolidinyl)-indole derivative<10Anticancer
Pyrazole derivative<20Anti-inflammatory
MAP4K inhibitor analog<15Neuroprotective

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Differences Key Structural Similarities
Target Compound Contains indole, pyrazole, and cyclopropanamine groups. Cyclopropanamine core; pyrazole substitution.
6-(((1H-Indol-5-yl)methyl)amino)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyridine-3-sulfonamide (Compound 39, [1]) Pyridine sulfonamide replaces cyclopropanamine. Indole and pyrazole moieties; similar substitution patterns.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ([3]) Lacks indole; pyridine replaces pyrrolidinylmethyl-indole. Cyclopropanamine and pyrazole groups; methyl-substituted pyrazole.
N-((1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine ([4]) Difluoroethyl-pyrazole instead of indole and trimethylpyrazole. Cyclopropanamine linked to pyrazole via methylene bridge.

Key Insight : The target compound’s combination of indole and pyrazole is unique among analogs. Its structural complexity may enhance multitarget interactions compared to simpler pyrazole-cyclopropanamine derivatives .

Pharmacological Activity

  • Compound 39 ([1]): Exhibits trypanocidal activity via N-myristoyltransferase inhibition (IC₅₀ = 0.25 µM). The indole and pyrazole groups likely contribute to target binding.
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ([3]): No explicit activity reported, but pyridine-pyrazole systems are associated with kinase inhibition.
  • Target Compound : Predicted to have dual mechanisms (antiparasitic and kinase modulation) due to hybrid indole-pyrazole architecture.

Physicochemical Properties

Property Target Compound (Predicted) Compound 39 ([1]) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ([3])
Molecular Weight ~460 g/mol 445.2 g/mol (observed) 215 g/mol (HRMS-ESI)
LogP ~3.5 (estimated) 2.8 (calculated) 1.2 (calculated)
Solubility Low (lipophilic indole) Moderate (sulfonamide) High (pyridine)
Melting Point Not reported Not reported 104–107°C

Commercial Availability

  • N-((1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl)methyl)cyclopropanamine ([4]): Available from 6 suppliers (e.g., MolPort, ZINC).
  • Target Compound: Not commercially listed in the evidence, but synthesis routes in [1, 3] suggest feasibility via custom synthesis services.

Q & A

What are the optimized synthetic routes for N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions with careful optimization of:

  • Reagents : Use of cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst for coupling reactions, as demonstrated in analogous pyrazole and indole derivatives .
  • Solvent systems : Dimethyl sulfoxide (DMSO) or toluene under inert atmospheres for improved solubility and reduced side reactions .
  • Temperature control : Stirring at 35–50°C for 24–48 hours to balance reaction progression and decomposition risks .
  • Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization to achieve >80% purity .

Critical parameters : Excess cyclopropanamine (1.5–2.0 equivalents) ensures complete alkylation of the indole and pyrazole moieties, while prolonged reaction times (>48 hours) reduce unreacted intermediates .

How can structural contradictions in NMR and HRMS data be resolved when characterizing this compound?

Answer:
Discrepancies between theoretical and observed spectral data require:

  • 2D NMR techniques : HSQC and HMBC to resolve overlapping signals in the indole and pyrrolidine regions, particularly for CH₂ groups bridging aromatic systems .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 469.284 [M+H]⁺) and isotopic patterns to rule out impurities .
  • Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values for ambiguous carbons (e.g., cyclopropane carbons at δ 9–12 ppm) .

Example : A mismatch in pyrrolidine methylene protons (expected δ 2.5–3.0 ppm) may indicate conformational flexibility, resolvable via variable-temperature NMR .

What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Answer:
Advanced methods include:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with serotonin receptors (5-HT₃/5-HT₄), leveraging the indole moiety’s affinity .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonding between the pyrazole methyl groups and hydrophobic pockets .
  • AI-driven QSAR models : Train models on analogous compounds (e.g., pyrazole-indole hybrids) to predict IC₅₀ values for kinase inhibition .

Validation : Cross-check predictions with experimental bioactivity data (e.g., enzyme inhibition assays) to refine computational parameters .

How do solvent polarity and temperature affect the compound’s stability during storage?

Answer:
Stability studies should assess:

  • Degradation pathways : Hydrolysis of the cyclopropane ring in polar protic solvents (e.g., water, methanol) versus stability in aprotic solvents (e.g., DMSO, acetonitrile) .
  • Temperature sensitivity : Accelerated aging tests at 40–60°C reveal decomposition products (e.g., indole oxidation by HPLC-MS) .
  • Light exposure : UV-Vis monitoring of solutions stored under dark vs. ambient light to detect photooxidation of the pyrrolidine group .

Optimal storage : Lyophilized solid at –20°C in argon-filled vials, reconstituted in anhydrous DMSO for assays .

What are effective strategies for resolving conflicting bioactivity data across different assays (e.g., IC₅₀ variability)?

Answer:
Address discrepancies via:

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT) and binding affinity (SPR) data to distinguish direct activity from off-target effects .
  • Statistical rigor : Apply ANOVA to batch-to-batch variability (e.g., purity differences >95% vs. 80%) and outlier removal in dose-response curves .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out assay interference from metabolite generation .

Case study : A 10-fold IC₅₀ difference between enzymatic and cellular assays may indicate poor membrane permeability, addressable via logP optimization .

How can researchers design experiments to probe the compound’s mechanism of action in neuroprotective pathways?

Answer:

  • Transcriptomics : RNA-seq of treated neuronal cells to identify upregulated/downregulated genes (e.g., BDNF, caspase-3) .
  • Kinase profiling : Use PamStation®12 to screen 140 kinases, prioritizing targets with <100 nM binding .
  • Animal models : Dose-dependent efficacy in murine oxidative stress models (e.g., MPTP-induced Parkinson’s), monitoring behavioral and biomarker outcomes .

Controls : Include cyclopropanamine analogs lacking the indole-pyrazole backbone to isolate structural contributions .

What advanced analytical techniques validate the compound’s polymorphic forms, and how do they impact bioactivity?

Answer:

  • PXRD : Identify crystalline vs. amorphous forms; note melting point variations (e.g., Form I: 172–173°C vs. Form II: 165–167°C) .
  • DSC/TGA : Correlate thermal stability (decomposition >200°C) with solubility profiles .
  • Bioactivity correlation : Compare dissolution rates and IC₅₀ values for polymorphs to optimize formulation .

Example : A 15% solubility increase in Form II may enhance bioavailability despite lower melting point .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-((2-(Pyrrolidin-1-ylmethyl)-1H-indol-5-yl)methyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)cyclopropanamine

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